molecular formula C16H21NO6 B5015776 ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate

ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate

Cat. No.: B5015776
M. Wt: 323.34 g/mol
InChI Key: HTHDJFNWWYSFGA-VOTSOKGWSA-N
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Description

Ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate is a synthetic organic compound that features a trimethoxyphenyl group, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-23-15(19)10-17-14(18)7-6-11-8-12(20-2)16(22-4)13(9-11)21-3/h6-9H,5,10H2,1-4H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDJFNWWYSFGA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate typically involves the reaction of ethyl glycinate with (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

Ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response. This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]glycinate can be compared with other similar compounds, such as:

    (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: This compound shares the trimethoxyphenyl group and exhibits similar biological activities.

    Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate: Another compound with a similar structure, used in various chemical syntheses.

    3,4,5-Trimethoxycinnamic acid: Known for its sedative and anticonvulsant properties, this compound is structurally related and used in traditional medicine.

This compound stands out due to its unique combination of the trimethoxyphenyl group with the glycinate moiety, which may confer distinct pharmacological properties.

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